1,2-Cyclopropanedicarboxylic acid

説明

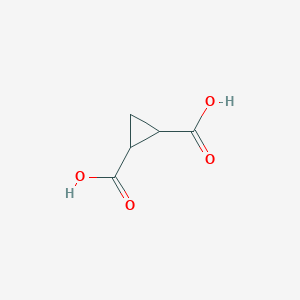

1,2-Cyclopropanedicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H6O4 and its molecular weight is 130.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167091. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Cyclopropane-1,2-dicarboxylic acid primarily targets O-Acetylserine sulfhydrylase (OASS) , an enzyme present in bacteria and plants but absent in mammals . This enzyme plays a crucial role in the biosynthesis of cysteine .

Mode of Action

The compound acts as an inhibitor of OASS . It is found to be a potent inhibitor of 3-methylaspartase . The mode of action of the most potent inhibitor, (1 S,2 S)-1-methylcyclopropane 1,2-dicarboxylic acid, is consistent with it acting as a transition state analogue for the central substrate deamination reaction catalysed by the enzyme .

Biochemical Pathways

Cyclopropane-1,2-dicarboxylic acid affects the reductive sulfate assimilation pathway (RSAP) . This pathway starts with the transport of sulfate inside the cell, followed by its reduction to bisulfide. Sulfur is then incorporated into cysteine via the reactions catalyzed by the last two enzymes of RSAP: serine acetyltransferase (SAT) and O-acetylserine sulfhydrylase (OASS) .

Pharmacokinetics

It is soluble in methanol , which may influence its absorption and distribution in the body.

Result of Action

The inhibition of OASS by cyclopropane-1,2-dicarboxylic acid can disrupt the biosynthesis of cysteine . This disruption can affect many biomolecules that are crucial for living organisms, as cysteine is a building block for these molecules .

Action Environment

The action, efficacy, and stability of cyclopropane-1,2-dicarboxylic acid can be influenced by various environmental factors. For instance, the compound should be stored in a cool, ventilated place to prevent degradation . Additionally, the presence of fire can pose a risk due to the compound’s flammability

生化学分析

Biochemical Properties

Cyclopropane-1,2-dicarboxylic acid interacts with O-acetylserine sulfhydrylases (OASS), enzymes present in bacteria and plants but absent in mammals . These enzymes catalyze the last step of cysteine biosynthesis . The interaction of cyclopropane-1,2-dicarboxylic acid with OASS enzymes provides insights into the binding mode of small molecules to these enzymes .

Cellular Effects

The effects of cyclopropane-1,2-dicarboxylic acid on cells are primarily related to its role in cysteine biosynthesis. As cysteine is a building block for many biomolecules crucial for living organisms, the influence of cyclopropane-1,2-dicarboxylic acid on OASS enzymes can impact various cellular processes .

Molecular Mechanism

Cyclopropane-1,2-dicarboxylic acid acts as an inhibitor for OASS enzymes . It binds to these enzymes, leading to an increase in the fluorescence emission of the pyridoxal 5’-phosphate (PLP) coenzyme . This suggests that cyclopropane-1,2-dicarboxylic acid may exert its effects at the molecular level through enzyme inhibition.

Temporal Effects in Laboratory Settings

Its interaction with OASS enzymes has been studied using saturation transfer difference NMR (STD-NMR), which provides insights into the molecule/enzyme interactions over time .

Metabolic Pathways

Cyclopropane-1,2-dicarboxylic acid is involved in the metabolic pathway of cysteine biosynthesis, interacting with OASS enzymes

生物活性

1,2-Cyclopropanedicarboxylic acid (CPCDA) is a bicyclic compound with significant biological activity, particularly in the context of cysteine biosynthesis and as a potential therapeutic agent. This article reviews its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of this compound is . It features two carboxylic acid groups attached to a cyclopropane ring, contributing to its unique reactivity and biological effects. The compound can exist in various stereoisomeric forms, which may influence its biological activity.

This compound acts primarily as an inhibitor of O-acetylserine sulfhydrylase (OASS) , an enzyme crucial for cysteine biosynthesis in bacteria and plants. OASS catalyzes the final step in the reductive sulfate assimilation pathway (RSAP) . By inhibiting this enzyme, CPCDA can disrupt cysteine production, which is vital for numerous cellular processes.

Table 1: Comparison of Biological Activities

| Compound | Target Enzyme | Activity Type | Reference |

|---|---|---|---|

| This compound | O-acetylserine sulfhydrylase | Inhibitor | |

| DMF (Dimethyl fumarate) | Nrf2 pathway | Anti-inflammatory | |

| Cis-epoxy compounds | Various targets | Cytotoxicity |

Biological Studies and Findings

Recent studies have highlighted the potential therapeutic applications of CPCDA. For instance:

- Inhibition of Bacterial Growth : CPCDA has been shown to inhibit the growth of certain bacteria by targeting OASS. This inhibition can lead to reduced cysteine levels, affecting bacterial metabolism and survival .

- Potential Anti-inflammatory Effects : While primarily studied for its role in cysteine biosynthesis, CPCDA's structural similarities to other compounds like dimethyl fumarate (DMF) suggest it may exhibit anti-inflammatory properties. DMF is known for modulating immune responses and reducing pro-inflammatory cytokines .

Case Study: Inhibition of OASS in Haemophilus influenzae

A detailed study demonstrated that CPCDA derivatives showed high affinity for OASS from Haemophilus influenzae, with dissociation constants in the low micromolar range. This suggests that modifications to the cyclopropane structure could enhance inhibitory potency, making CPCDA a promising candidate for developing new antibacterial agents .

Safety and Toxicity

The safety profile of this compound has not been extensively characterized. However, preliminary data indicate that it has a low toxicity profile in vitro. Further studies are required to evaluate its safety in vivo and potential side effects when used therapeutically.

科学的研究の応用

Applications in Organic Synthesis

-

Building Block for Synthesis :

- 1,2-Cyclopropanedicarboxylic acid serves as a versatile building block in organic synthesis. Its unique cyclopropane structure allows for the formation of various derivatives through functional group transformations.

- It can be used to synthesize more complex molecules, including cyclic compounds and heterocycles, which are vital in pharmaceuticals and agrochemicals.

-

Synthesis of Cyclopropane Derivatives :

- The compound is utilized in the synthesis of cyclopropane derivatives via cycloaddition reactions. These derivatives are important in the development of new materials and pharmaceuticals.

-

Reactions Leading to Natural Products :

- It has been employed in the synthesis of natural products by serving as an intermediate that can be transformed into biologically active compounds.

Applications in Medicinal Chemistry

- Potential Therapeutic Agents :

- Biochemical Probes :

Case Study 1: Enzyme Inhibition Studies

A study explored the use of this compound derivatives as enzyme inhibitors. The results demonstrated that specific modifications to the cyclopropane structure enhanced binding affinity to target enzymes involved in metabolic diseases.

Another research effort focused on assessing the biological activity of synthesized derivatives of this compound. The findings revealed that some compounds exhibited significant antimicrobial properties, indicating potential applications in developing new antibiotics.

特性

IUPAC Name |

cyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWFMZKPPHHHCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00933501 | |

| Record name | Cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-75-3, 696-74-2, 1489-58-3 | |

| Record name | 1,2-Cyclopropanedicarboxylic acid, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1, trans- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Cyclopropanedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。